![molecular formula C22H19N3O6S2 B3001074 N-(1,3-苯并二氧杂环-5-基)-2-[3-(4-乙氧苯基)-1,2,4-恶二唑-5-基]-N-甲基噻吩-3-磺酰胺 CAS No. 1105196-04-0](/img/structure/B3001074.png)

N-(1,3-苯并二氧杂环-5-基)-2-[3-(4-乙氧苯基)-1,2,4-恶二唑-5-基]-N-甲基噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

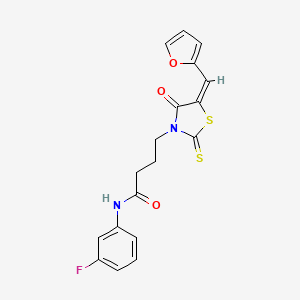

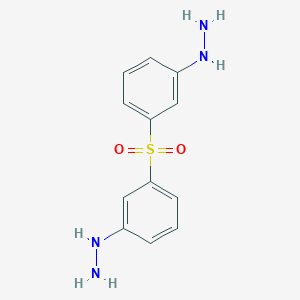

The compound "N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzodioxol, oxadiazole, and sulfonamide groups. These functional groups are commonly found in various drug candidates and are known for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into similar synthetic routes. For example, the synthesis of sulfonamide-based oxadiazole derivatives involves the formation of an intermediate sulfonamide followed by the creation of the oxadiazole ring . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxol and ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to feature a planar oxadiazole ring, which could facilitate stacking interactions with biological targets. The sulfonamide group is a versatile moiety that can engage in hydrogen bonding, while the benzodioxol moiety may contribute to the lipophilicity and metabolic stability of the molecule. The presence of an ethoxy group could influence the overall electronic distribution and potentially the molecule's ability to penetrate biological membranes.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The oxadiazole ring is relatively stable but could potentially undergo nucleophilic attack at the 5-position. The sulfonamide group is typically resistant to hydrolysis, but under certain conditions, it can be cleaved or transformed. The benzodioxol moiety is not particularly reactive but could be involved in metabolic processes when the compound is subjected to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular architecture. The presence of the sulfonamide group suggests the compound could exhibit acidic properties, while the oxadiazole and benzodioxol groups could contribute to the compound's ability to engage in π-π interactions. The molecule's solubility in various solvents would be influenced by the balance between its polar and nonpolar regions, and its overall shape could affect its ability to permeate cell membranes.

科学研究应用

抗癌应用

- 设计和抗癌评估:一项研究设计了一系列化合物,包括与指定化学物质相关的化合物,并评估了它们对乳腺癌、肺癌、结肠癌和卵巢癌细胞系的抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的抗癌活性 (Ravinaik 等人,2021)。

抗菌和抗结核特性

- 合成和作为抗菌剂的评估:另一项研究合成了具有作为抗菌剂和抗结核剂潜力的衍生物。这些化合物对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌表现出良好的活性,一些对结核分枝杆菌也有活性 (Shingare 等人,2022)。

- 衍生物的抗菌评估:对苯并二氧杂环-5-基羰基芳基磺酰肼衍生物的类似研究显示出对各种菌株的中等抗菌活性 (Siddiqa 等人,2014)。

线虫杀灭活性

- 衍生物的线虫杀灭活性:一项研究合成了新型衍生物并评估了它们的线虫杀灭活性,发现一些化合物对松材线虫(一种植物寄生线虫)表现出良好的活性 (Liu 等人,2022)。

缓蚀

- 对低碳钢的缓蚀:对恶二唑衍生物的研究探讨了它们在低碳钢中抑制腐蚀的能力,尤其是在硫酸环境中。它们显示出作为缓蚀剂的潜力 (Ammal 等人,2018)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSOGZULBWENFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B3001005.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)

![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)